An In-depth Technical Guide to 2-Butenoic Acid, Phenylmethyl Ester: Chemical Properties and Structure
An In-depth Technical Guide to 2-Butenoic Acid, Phenylmethyl Ester: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Butenoic acid, phenylmethyl ester, commonly known as benzyl crotonate, is an organic compound with applications primarily in the fragrance and flavor industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis, and spectral analysis. While direct involvement in drug development signaling pathways has not been identified in current literature, this document serves as a foundational resource for researchers exploring the potential of this and related molecules.
Chemical and Physical Properties
2-Butenoic acid, phenylmethyl ester is a colorless to pale straw-colored oily liquid.[1] It is characterized by a warm, herbaceous, and mildly spicy odor.[1] Key quantitative data are summarized in Table 1 for ease of comparison.
Table 1: Chemical and Physical Properties of 2-Butenoic Acid, Phenylmethyl Ester
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [3] |
| CAS Number | 65416-24-2 | [4] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 121-122 °C @ 10 Torr | [5] |
| Density | 1.0410 g/cm³ @ 20 °C | [5] |
| Refractive Index | 1.51500 to 1.52100 @ 20.00 °C | [3] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [1] |
| Flash Point | 127.78 °C (262.00 °F) | [3] |
Chemical Structure and Isomerism
2-Butenoic acid, phenylmethyl ester consists of a benzyl group attached to a crotonate moiety. The presence of a carbon-carbon double bond in the butenoic acid portion gives rise to geometric isomerism, resulting in (E) and (Z) isomers, also known as trans and cis isomers, respectively. The (E)-isomer is the more common and stable form.
Caption: Chemical structures of the (E) and (Z) isomers of 2-Butenoic acid, phenylmethyl ester.
Synthesis
The primary method for synthesizing 2-Butenoic acid, phenylmethyl ester is through the Fischer esterification of crotonic acid with benzyl alcohol, typically in the presence of an acid catalyst.[1]
Experimental Protocol: Fischer Esterification
This protocol is based on the general principles of Fischer esterification for similar compounds.
Materials:
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Crotonic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Organic solvent (e.g., diethyl ether or dichloromethane)
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Dean-Stark apparatus (optional, for water removal)
Procedure:
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In a round-bottom flask, combine equimolar amounts of crotonic acid and benzyl alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).
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If using a Dean-Stark apparatus to remove water and drive the equilibrium, add a suitable solvent like toluene and reflux the mixture. Water will be collected in the side arm of the apparatus.
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If not using a Dean-Stark trap, reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Dilute the reaction mixture with an organic solvent such as diethyl ether.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzyl crotonate.
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The crude product can be purified by vacuum distillation.
Caption: General experimental workflow for the synthesis of benzyl crotonate via Fischer esterification.
Spectral Data for Structural Elucidation
The structure of 2-Butenoic acid, phenylmethyl ester can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and crotonate moieties. The protons on the phenyl ring typically appear as a multiplet in the aromatic region (~7.3 ppm). The benzylic protons (-CH₂-) would be a singlet around 5.1 ppm. The vinyl protons of the crotonate group will show signals in the olefinic region (~5.8-7.0 ppm) with characteristic coupling constants for the (E) and (Z) isomers. The methyl protons will appear as a doublet around 1.8 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon (~166 ppm), the carbons of the phenyl ring (~127-136 ppm), the benzylic carbon (~66 ppm), the vinyl carbons (~122-145 ppm), and the methyl carbon (~18 ppm).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.21 g/mol ). Common fragmentation patterns for benzyl esters include the loss of the benzyl group to form a tropylium ion (m/z 91) and cleavage at the ester linkage.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the ester carbonyl group is expected around 1720 cm⁻¹. The C=C stretching of the alkene will appear around 1650 cm⁻¹. C-H stretching vibrations for the aromatic and vinyl groups will be observed above 3000 cm⁻¹, while the aliphatic C-H stretches will be below 3000 cm⁻¹. The C-O stretching of the ester will be in the 1100-1300 cm⁻¹ region.
Reactivity and Stability
Information on the reactivity and stability of 2-Butenoic acid, phenylmethyl ester is limited. General reactivity would be expected at the ester functional group (hydrolysis under acidic or basic conditions) and the carbon-carbon double bond (e.g., addition reactions). Safety data sheets indicate a lack of comprehensive data on hazardous reactions and decomposition products.
Relevance to Drug Development and Signaling Pathways
Currently, there is no direct evidence in the scientific literature linking 2-Butenoic acid, phenylmethyl ester to specific signaling pathways or its use as a lead compound in drug development. While some related benzyl derivatives have been investigated for various biological activities, such as antimicrobial and cytotoxic effects, specific data for benzyl crotonate in these areas is scarce.[6][7] Researchers interested in the pharmacological potential of this compound would need to conduct initial in vitro and in vivo studies to explore any relevant biological activities.
Caption: Logical relationship illustrating the current lack of data connecting benzyl crotonate to drug development signaling pathways.
Conclusion
2-Butenoic acid, phenylmethyl ester is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its primary applications are in the flavor and fragrance industry, its potential in other areas, including pharmaceuticals, remains largely unexplored. This technical guide provides a solid foundation of its chemical nature for any future research into its biological activities and potential therapeutic applications.
References
- 1. archivepp.com [archivepp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benzyl crotonate, 65416-24-2 [thegoodscentscompany.com]
- 5. whitman.edu [whitman.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
